molecular formula C25H20N2O5 B12456416 methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

methyl 3-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

Cat. No.: B12456416
M. Wt: 428.4 g/mol
InChI Key: KGXSXFXYTURJDI-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]benzoate is a complex organic compound that belongs to the class of phthalimide derivatives. This compound is characterized by its unique structure, which includes a phthalimide core linked to a benzoate ester through an amide bond. The presence of the dimethylphenyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]benzoate typically involves a multi-step process. One common method starts with the preparation of the phthalimide core, which is then reacted with the appropriate benzoic acid derivative. The key steps include:

    Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under controlled conditions to form the phthalimide ring.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the phthalimide is treated with 2,3-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The final step involves the amidation of the phthalimide derivative with methyl 3-aminobenzoate under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed

    Oxidation: Carboxylic acids, quinones

    Reduction: Alcohols, amines

    Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

Methyl 3-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester functionalities allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The core structure of methyl 3-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]benzoate is derived from phthalimide, which is widely used in organic synthesis.

    Benzoate Esters: Compounds like methyl benzoate share the ester functionality and are used in various chemical applications.

    Dimethylphenyl Derivatives: Compounds containing the dimethylphenyl group, such as 2,3-dimethylbenzaldehyde, exhibit similar reactivity patterns.

Uniqueness

Methyl 3-[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-amido]benzoate is unique due to its combination of a phthalimide core, a benzoate ester, and a dimethylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C25H20N2O5

Molecular Weight

428.4 g/mol

IUPAC Name

methyl 3-[[2-(2,3-dimethylphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate

InChI

InChI=1S/C25H20N2O5/c1-14-6-4-9-21(15(14)2)27-23(29)19-11-10-16(13-20(19)24(27)30)22(28)26-18-8-5-7-17(12-18)25(31)32-3/h4-13H,1-3H3,(H,26,28)

InChI Key

KGXSXFXYTURJDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC)C

Origin of Product

United States

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